Furosemide Acyl-beta-D-glucuronide

Description

BenchChem offers high-quality Furosemide Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furosemide Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H19ClN2O11S |

|---|---|

Molecular Weight |

506.9 g/mol |

IUPAC Name |

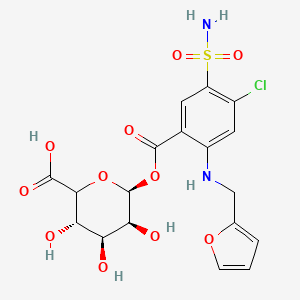

(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1 |

InChI Key |

RNVHHPUYELVHRE-BAYNORDSSA-N |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Furosemide Acyl-β-D-glucuronide Formation via UGT Enzymes

Abstract

Furosemide, a potent loop diuretic, undergoes significant metabolism via glucuronidation to form furosemide acyl-β-D-glucuronide (FG). This metabolic pathway, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a critical determinant of furosemide's clearance and can have significant toxicological implications. This technical guide provides a comprehensive overview of the enzymatic formation of FG, the specific UGT isoforms involved, the inherent chemical instability of the acyl glucuronide conjugate, and the subsequent non-enzymatic reactions of acyl migration and covalent protein binding. Detailed in-vitro experimental protocols for characterizing this metabolic pathway are provided for researchers in drug development and pharmacology.

Introduction: Furosemide Metabolism and the Significance of Glucuronidation

Furosemide is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its therapeutic effect is achieved through the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Henle loop. While a substantial portion of a furosemide dose is excreted unchanged in the urine, a significant fraction, approximately 50%, undergoes metabolism, with glucuronidation being a major pathway.[1] The primary metabolite formed is furosemide acyl-β-D-glucuronide (FG), a conjugate at the drug's carboxylic acid group.[2]

The formation of acyl glucuronides is a common metabolic route for drugs containing carboxylic acid moieties.[3] While generally considered a detoxification pathway that facilitates excretion, acyl glucuronides are chemically reactive esters.[4][5] This reactivity can lead to a cascade of non-enzymatic reactions, including intramolecular rearrangement (acyl migration) and covalent binding to macromolecules such as proteins.[4][6] These subsequent reactions can have significant toxicological consequences, potentially leading to adverse drug reactions.[4][7] Therefore, a thorough understanding of FG formation and its subsequent fate is paramount for a complete safety and efficacy profile of furosemide.

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs) in Furosemide Glucuronidation

The conjugation of glucuronic acid to furosemide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This bi-substrate reaction utilizes UDP-glucuronic acid (UDPGA) as a high-energy sugar donor.[8]

Key UGT Isoforms Involved

In vitro studies utilizing human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and recombinant UGT enzymes have identified several isoforms capable of metabolizing furosemide.[9][10] The primary enzyme responsible for furosemide glucuronidation is UGT1A9 .[9][10][11] UGT1A9 is highly expressed in both the liver and the kidneys, the two principal sites of furosemide glucuronidation.[10][12]

While UGT1A9 plays a predominant role, other UGT isoforms also contribute to FG formation, albeit to a lesser extent. These include:

-

UGT1A1 : This isoform shows activity towards furosemide and may play a more significant role in the liver.[9][10] Genetic polymorphisms in UGT1A1 have been investigated for their potential impact on furosemide resistance in heart failure patients.[13]

-

Other UGTs : UGT1A3, UGT1A6, UGT1A7, UGT1A10, and UGT2B7 have also demonstrated the ability to metabolize furosemide in vitro.[9][10]

The relative contribution of these isoforms can vary depending on the tissue and individual genetic variations.[14]

Tissue-Specific Glucuronidation: Liver vs. Kidney

Furosemide glucuronidation occurs in both the liver and the kidneys.[9][12] In fact, evidence suggests that the kidney is a major site of this metabolic process.[10][15] Studies with human kidney cortical and medullary microsomes have demonstrated efficient formation of FG.[10] This renal metabolism is significant as it contributes to the local concentration of the potentially reactive FG within the kidney, an organ susceptible to drug-induced toxicity.

The following diagram illustrates the enzymatic formation of furosemide acyl-β-D-glucuronide.

Caption: Enzymatic formation of furosemide acyl-β-D-glucuronide.

Chemical Instability and Reactivity of Furosemide Acyl Glucuronide

Once formed, the 1-O-acyl-β-D-glucuronide of furosemide is a chemically unstable ester.[4][16] It can undergo several non-enzymatic reactions, primarily hydrolysis and intramolecular acyl migration.

pH-Dependent Stability

The stability of FG is highly dependent on pH.[16] It is relatively stable in acidic conditions (maximum stability around pH 3.2) but becomes increasingly unstable in neutral to alkaline solutions.[16] At physiological pH (7.4) and 37°C, the half-life of FG is approximately 4.4 hours.[16] This inherent instability is a critical factor to consider during in vitro experiments and the handling of biological samples for analysis.[17]

Acyl Migration: A Non-Enzymatic Rearrangement

Under neutral to alkaline conditions (above pH 3.7), the acyl group of FG can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the C2, C3, and C4 positions.[6][16] This intramolecular rearrangement results in the formation of positional isomers of FG that are resistant to hydrolysis by β-glucuronidase.[2][16] Acyl migration is a significant pathway for acyl glucuronides and is thought to be a key step leading to the formation of protein adducts.[6]

The following diagram depicts the process of acyl migration.

Caption: Acyl migration of furosemide glucuronide.

Covalent Binding to Proteins

The chemical reactivity of FG and its isomers can lead to the formation of covalent bonds with nucleophilic sites on proteins, particularly albumin.[6][15] This can occur through two primary mechanisms:

-

Transacylation : The acyl group is directly transferred to a nucleophilic amino acid residue on the protein.[6]

-

Glycation : Following acyl migration, the rearranged isomers can form protein adducts through a process initiated by glycation.[6]

Covalent binding of furosemide to proteins has been demonstrated in vitro and can be enhanced under certain conditions.[15][18] This irreversible binding can alter protein structure and function, potentially triggering immune responses and contributing to drug toxicity.[4]

In Vitro Characterization of Furosemide Glucuronidation: Experimental Protocols

The following protocols provide a framework for the in vitro investigation of furosemide glucuronidation.

Determination of Kinetic Parameters in Human Liver and Kidney Microsomes

This experiment aims to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for FG formation.

Materials:

-

Human Liver Microsomes (HLM) and Human Kidney Cortical Microsomes (HKCM)

-

Furosemide

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile

-

Formic acid

Procedure:

-

Prepare a stock solution of furosemide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and HLM or HKCM.

-

Add varying concentrations of furosemide to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of FG using a validated LC-MS/MS method.[19][21]

-

Plot the rate of FG formation against the furosemide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

| Tissue Source | Mean Km (µM) | Reference |

| Human Liver Microsomes (HLM) | 988 ± 271 | [10] |

| Human Kidney Cortical Microsomes (HKCM) | 704 ± 278 | [10] |

| Human Kidney Medullary Microsomes (HKMM) | 386 ± 68 | [10] |

Reaction Phenotyping with Recombinant UGT Enzymes

This experiment identifies the specific UGT isoforms responsible for furosemide glucuronidation.

Materials:

-

A panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, etc.) expressed in a suitable system (e.g., insect cells).

-

Furosemide

-

UDPGA

-

Appropriate buffer system for each UGT isoform.

-

LC-MS/MS system

Procedure:

-

Follow a similar incubation procedure as described in section 4.1, replacing the microsomes with individual recombinant UGT enzymes.

-

Incubate furosemide with each UGT isoform in the presence of UDPGA.

-

Measure the formation of FG for each reaction.

-

The UGT isoforms that produce the highest levels of FG are identified as the primary contributors to furosemide glucuronidation.

Assessment of Furosemide Acyl Glucuronide Stability and Acyl Migration

This experiment evaluates the stability of biosynthesized FG and the formation of its isomers.

Materials:

-

Biosynthesized furosemide acyl glucuronide (can be generated using the protocol in 4.1 on a larger scale and purified).

-

Buffer solutions at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

-

β-glucuronidase

Procedure:

-

Incubate the purified FG in buffer solutions of different pH at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

Analyze one portion of the aliquot directly by HPLC to quantify the remaining FG and the formation of its isomers.

-

Treat another portion of the aliquot with β-glucuronidase to hydrolyze any remaining FG. Analyze this sample by HPLC to quantify the amount of furosemide released, which corresponds to the concentration of the parent 1-O-acyl glucuronide.

-

The difference in the total amount of furosemide-related compounds before and after β-glucuronidase treatment represents the concentration of the β-glucuronidase-resistant isomers.

-

Plot the concentration of FG and its isomers over time to determine the rate of degradation and migration at different pH values.

The following diagram outlines the experimental workflow for studying furosemide glucuronidation.

Caption: Experimental workflow for in vitro furosemide glucuronidation studies.

Clinical and Toxicological Implications

The formation of a reactive acyl glucuronide metabolite has several clinical implications for furosemide therapy.

-

Drug-Drug Interactions : Co-administration of drugs that inhibit or induce UGT1A9 or UGT1A1 could alter the clearance of furosemide, affecting its efficacy and safety profile.

-

Toxicity : The covalent binding of FG to proteins in the liver and kidneys could contribute to the rare instances of hepatotoxicity and nephrotoxicity associated with furosemide.[15]

-

Pharmacokinetic Variability : Genetic polymorphisms in UGT enzymes can lead to inter-individual differences in furosemide metabolism, potentially affecting drug response.[13][14]

-

Analytical Challenges : The instability of FG necessitates careful sample handling (e.g., immediate cooling and acidification) to ensure accurate quantification in pharmacokinetic studies.[17]

Conclusion

The glucuronidation of furosemide to its acyl-β-D-glucuronide is a complex process with significant enzymatic and chemical facets. Primarily mediated by UGT1A9 in both the liver and kidneys, this metabolic pathway leads to the formation of a reactive metabolite. The inherent chemical instability of furosemide acyl glucuronide, characterized by pH-dependent hydrolysis and acyl migration, is a critical factor that can lead to covalent binding with proteins. A thorough understanding of this mechanism, facilitated by the in vitro methodologies outlined in this guide, is essential for a comprehensive assessment of furosemide's disposition, drug-drug interaction potential, and overall safety profile. For drug development professionals, early characterization of acyl glucuronide formation and reactivity for any new chemical entity containing a carboxylic acid is a crucial step in risk assessment.

References

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Smith, P. C., & Benet, L. Z. (1988). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. PubMed. Retrieved March 7, 2026, from [Link]

-

Furosemide (Frusemide). (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

- Ellison, D. H. (2019). Everything we always wanted to know about furosemide but were afraid to ask. Clinical Journal of the American Society of Nephrology, 14(9), 1383-1385.

-

Uetake, T., et al. (1995). Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin. PMC. Retrieved March 7, 2026, from [Link]

-

Sora, D. I., et al. (2006). An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

furosemide. (n.d.). ClinPGx. Retrieved March 7, 2026, from [Link]

-

McLean, A. E., & Armstrong, G. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

Acyl glucuronide drug metabolites: toxicological and analytical implications. (n.d.). ClinPGx. Retrieved March 7, 2026, from [Link]

-

Takanohashi, Y., et al. (2001). Kinetics of Intramolecular Acyl Migration of 1β-O-Acyl Glucuronides of (R)- and (S)-2-Phenylpropionic Acids. J-Stage. Retrieved March 7, 2026, from [Link]

-

Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. Retrieved March 7, 2026, from [Link]_

-

Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. Retrieved March 7, 2026, from [Link]

-

Kerdpin, O., et al. (2008). In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway. PubMed. Retrieved March 7, 2026, from [Link]

-

Genetic polymorphisms in the glucuronosyltransferases 1A1, 1A8 and 1A9 in relation to pharmacokinetics of furosemide. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Il-6 and UGT1A1 variations may related to furosemide resistance in heart failure patients. (2023). PubMed. Retrieved March 7, 2026, from [Link]

-

Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. (2026). PMC. Retrieved March 7, 2026, from [Link]

-

Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. Retrieved March 7, 2026, from [Link]

-

Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

Human UDP-Glucuronosyltransferase 2B4 and 2B7 Are Responsible for Naftopidil Glucuronidation in Vitro. (2018). Frontiers. Retrieved March 7, 2026, from [Link]

-

Role of binding in distribution of furosemide: where is nonrenal clearance?. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

The Binding of Furosemide to Serum Proteins in Elderly Patients: Displacing Effect of Phenprocoumon. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

-

Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). MDPI. Retrieved March 7, 2026, from [Link]

-

Smith, P. C., et al. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. PubMed. Retrieved March 7, 2026, from [Link]

-

Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

UGT1A1 Mediated Drug Interactions and its Clinical Relevance. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Binding of furosemide to plasma and albumin of different speeies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. (n.d.). Sci-Hub. Retrieved March 7, 2026, from [Link]

-

Vree, T. B., et al. (1993). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. PubMed. Retrieved March 7, 2026, from [Link]

-

Drug Acyl Glucuronides: Reactivity and Analytical Implication. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Using Combined Experimental and In Silico Approaches. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. (n.d.). Radboud Repository. Retrieved March 7, 2026, from [Link]

-

Furosemide glucuronide. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved March 7, 2026, from [Link]

-

In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: Pitfalls and promises. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. (2014). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Mechanism of the glucuronidation reaction catalyzed by... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Glucuronidation in humans. (n.d.). Clinica Chimica Acta. Retrieved March 7, 2026, from [Link]

-

Pediatric Development of Glucuronidation: The Ontogeny of Hepatic UGT1A4. (2007). DOI. Retrieved March 7, 2026, from [Link]

-

Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. Sci-Hub. Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans / Journal of Pharmacy and Pharmacology, 1999 [sci-hub.box]

- 2. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ClinPGx [clinpgx.org]

- 5. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Human UDP-Glucuronosyltransferase 2B4 and 2B7 Are Responsible for Naftopidil Glucuronidation in Vitro [frontiersin.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Il-6 and UGT1A1 variations may related to furosemide resistance in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

Metabolic Pathways of Furosemide Glucuronidation in Human Liver Microsomes: A Mechanistic and Kinetic Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Furosemide is a potent loop diuretic widely utilized in clinical practice. While historically recognized for its renal clearance, extensive pharmacokinetic profiling reveals that up to 50% of its elimination is driven by phase II metabolism—specifically, acyl-glucuronidation. For drug development professionals evaluating drug-drug interactions (DDIs) and interindividual variability, establishing a robust in vitro model using human liver microsomes (HLM) is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we dissect the causality behind the atypical enzyme kinetics of furosemide, detail the specific UDP-glucuronosyltransferase (UGT) isoforms involved, and provide a self-validating experimental framework for HLM assays.

Mechanistic Pathway & Isoform Specificity

Furosemide undergoes phase II conjugation to form furosemide 1-O-acyl-glucuronide (FSMG) . Unlike stable phenolic glucuronides, acyl-glucuronides possess electrophilic properties that can theoretically bind to proteins; however, FSMG remains relatively stable under physiological conditions, serving primarily as a detoxification and clearance mechanism.

In vitro characterizations utilizing recombinant enzymes and human tissue fractions have pinpointed the exact UGT isoforms responsible for this biotransformation:

-

UGT1A9: This is the predominant enzyme driving furosemide glucuronidation. It is highly expressed in both the liver and the kidney, accounting for approximately 75% of the total metabolic conversion in adults 1[1].

-

UGT1A1: Acting as a secondary hepatic contributor, UGT1A1 accounts for the remaining ~25% of the glucuronidation activity 2[2].

Furosemide glucuronidation pathway mediated by UGT1A9 and UGT1A1.

Enzyme Kinetics: The Shift to Sigmoidal Models

A frequent point of failure in UGT kinetic profiling is the assumption that all reactions follow standard Michaelis-Menten kinetics. High-resolution kinetic analyses reveal that furosemide acyl-glucuronidation in HLM exhibits sigmoidal kinetics , which must be modeled using the Hill equation 3[3].

The Causality of Atypical Kinetics:

UGT enzymes, particularly UGT1A9, function as oligomeric complexes within the endoplasmic reticulum (ER) membrane. The binding of a furosemide molecule to one subunit induces a conformational change that increases the binding affinity or catalytic efficiency of adjacent subunits. This homotropic allosteric behavior results in a Hill coefficient (

Quantitative Kinetic Parameters in HLM

The table below summarizes the kinetic parameters derived from both sigmoidal and historical Michaelis-Menten models for comparison.

| Kinetic Parameter | Value | Kinetic Model | Biological Significance |

| 681 μM | Hill Equation (Sigmoidal) | True substrate concentration at half-maximal velocity. | |

| 576 pmol/min/mg | Hill Equation (Sigmoidal) | Maximum rate of FSMG formation. | |

| Hill Coefficient ( | 1.30 | Hill Equation (Sigmoidal) | Indicates positive cooperative binding ( |

| 0.50 μL/min/mg | Hill Equation (Sigmoidal) | Maximum intrinsic clearance in human liver microsomes. | |

| Apparent | 988 ± 271 μM | Michaelis-Menten | Historical artifact due to unmodeled allostery. |

Experimental Methodology: Self-Validating HLM Protocol

To accurately measure FSMG formation, the assay must overcome "UGT latency." UGT active sites face the lumen of the ER. Because the cosubstrate, UDP-glucuronic acid (UDPGA), is highly polar, it cannot passively diffuse across intact microsomal membranes.

Step-by-step workflow for in vitro HLM glucuronidation assay.

Step-by-Step Protocol

-

Microsome Activation (Overcoming Latency): Incubate pooled HLM (final assay concentration of 0.5 mg/mL) with the pore-forming peptide alamethicin (50 μg/mg microsomal protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the ER membrane, granting UDPGA unrestricted access to the luminal UGT active sites without denaturing the enzymes (a common artifact when using harsh detergents like Triton X-100).

-

Master Mix Assembly: In a 100 mM Tris-HCl buffer (pH 7.4), combine the activated HLM, 5 mM

, and varying concentrations of furosemide (e.g., 50 μM to 5 mM). Causality: -

Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

-

Reaction Initiation (Self-Validation Step): Initiate the reaction by adding 5 mM UDPGA. Self-Validation: Always run a parallel negative control where UDPGA is replaced with an equal volume of buffer. This proves that any detected metabolite is strictly a product of UGT conjugation and not an artifact of CYP450 oxidation or background interference.

-

Termination: After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures the UGT enzymes, halting the reaction instantly. Furthermore, the cold temperature and organic environment stabilize the potentially labile acyl-glucuronide against spontaneous hydrolysis.

-

Centrifugation & Analysis: Vortex the samples and centrifuge at 12,000g for 5 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to analytical vials for LC-MS/MS quantification. Note: Maintain the autosampler at 4°C and use a slightly acidic mobile phase (0.1% formic acid) to prevent acyl migration of the FSMG.

References

- Source: National Institutes of Health (NIH)

- In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway Source: PubMed / NIH URL

- Developmental Expression of Drug Transporters and Conjugating Enzymes in Human Liver Source: Clinical Pharmacology & Therapeutics / Ovid URL

Sources

- 1. In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice: Similarity with glucuronidation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Renal Clearance of Furosemide Glucuronide Conjugates: A Technical Whitepaper

Executive Summary

Furosemide is a potent loop diuretic that exerts its primary pharmacodynamic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) at the thick ascending limb of the loop of Henle[1]. While its clinical utility in managing edema and hypertension is well established, furosemide presents a highly complex pharmacokinetic profile driven by a dual-pathway elimination mechanism. Approximately 50% of an administered dose is excreted unchanged in the urine, while the remaining 50% undergoes biotransformation, primarily via phase II glucuronidation to form furosemide 1-O-acyl glucuronide (FSMG)[1][2].

Understanding the specific enzymes (UGT1A9/UGT1A1) and transporters (OAT1/OAT3/MRP4) governing FSMG formation and clearance is critical for drug development professionals. This knowledge is essential for predicting drug-drug interactions (DDIs), adjusting dosages in patients with renal impairment, and utilizing furosemide as an in vivo clinical probe for renal transporter activity[3].

Glucuronidation Kinetics: The Role of UGT1A9 and UGT1A1

Unlike the majority of xenobiotics that are primarily metabolized in the hepatic system, furosemide undergoes significant intra-renal metabolism. In vitro assays utilizing human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and human kidney medullary microsomes (HKMM) have demonstrated that the kidney is a primary organ responsible for FSMG formation[4].

Screening of recombinant uridine diphosphate-glucuronosyltransferase (UGT) enzymes reveals that while multiple isoforms (UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and 2B7) possess the capacity to metabolize furosemide, UGT1A9 is the predominant catalyst[1][4]. UGT1A1 also provides a meaningful contribution, particularly within hepatic tissue[4]. The robust capacity of both HKCM and HKMM to generate FSMG underscores the kidney's dual role as both an excretory organ and a primary site of localized furosemide detoxification[4].

Renal Clearance Mechanisms: Transporter-Mediated Secretion

Because furosemide exhibits exceptionally high plasma protein binding (91–99% bound to serum albumin), it cannot be efficiently cleared via passive glomerular filtration[1][5]. Instead, the renal clearance of both unchanged furosemide and its glucuronide conjugate relies heavily on active tubular secretion.

-

Basolateral Uptake: Furosemide is actively transported from the peritubular capillaries into the proximal tubule cells via the Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8)[1][3].

-

Apical Efflux: Once inside the proximal tubule, unchanged furosemide and the newly synthesized FSMG (generated via intracellular UGT1A9) are pumped into the tubular lumen. This efflux is mediated by ATP-binding cassette transporters, primarily Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4)[1]. Preclinical models demonstrate that furosemide clearance is significantly reduced in Mrp4 knockout mice, validating its role in apical secretion[1].

Caption: Cellular mechanisms of furosemide uptake, glucuronidation, and apical efflux in the kidney.

Quantitative Pharmacokinetic Parameters

To facilitate pharmacokinetic modeling and clinical trial design, the following table synthesizes key quantitative parameters associated with furosemide and its glucuronide conjugate.

| Pharmacokinetic Parameter | Value / Range | Experimental Context & Source |

| Total Plasma Clearance | ~162 mL/min | Healthy subjects, IV administration |

| Renal Clearance | ~117 mL/min | Healthy subjects, IV administration (approx. 72% of total clearance) |

| Volume of Distribution ( | ~8.3 L | Steady-state calculation, IV administration |

| OAT-Mediated Secretion Clearance | ~6.7 L/h | Pregnant women, baseline in vivo probe study[6] |

| FSMG Formation Clearance | ~2.3 L/h | Pregnant women, baseline in vivo probe study[6] |

| Plasma Protein Binding | 91 - 99% | Bound primarily to serum albumin, limiting passive filtration[1][5] |

Experimental Methodologies for Clearance and Metabolism Studies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard workflows for assessing furosemide glucuronidation in vitro and OAT-mediated clearance in vivo.

In Vitro Protocol: Microsomal Glucuronidation Assay

Objective: Determine the intrinsic clearance (

-

Tissue Preparation & Activation: Suspend Human Kidney Cortical Microsomes (HKCM) or Human Liver Microsomes (HLM) in a physiological buffer (e.g., Tris-HCl, pH 7.4).

-

Causality: Microsomal UGTs reside within the luminal side of the endoplasmic reticulum. To overcome this latency and allow substrate access, the pore-forming peptide alamethicin is added to permeabilize the vesicular membrane.

-

-

Incubation: Pre-incubate the microsomal mixture with furosemide (substrate) at 37°C. Initiate the reaction by adding UDPGA.

-

Causality: Pre-incubation ensures thermal equilibrium, while UDPGA acts as the essential glucuronic acid donor for the UGT-mediated conjugation.

-

-

Reaction Termination: At specific time intervals, extract aliquots and immediately mix with ice-cold methanol or acetonitrile.

-

Causality: The organic solvent rapidly precipitates microsomal proteins, instantly quenching enzymatic activity to provide precise, artifact-free time-course data.

-

-

LC-MS/MS Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using LC-MS/MS to quantify FSMG formation.

-

Causality: LC-MS/MS provides the high specificity required to distinguish FSMG from the parent drug and other potential isobaric interferences[7].

-

Caption: Step-by-step workflow for in vitro microsomal glucuronidation assays using LC-MS/MS.

In Vivo Protocol: Clinical Pharmacokinetic Probe Study

Objective: Evaluate in vivo OAT1/3 activity using furosemide as a clinical probe[3]. Self-Validating Design: Employs a crossover design with and without an OAT inhibitor (e.g., probenecid) to isolate the specific contribution of active tubular secretion from passive glomerular filtration[8].

-

Dosing & Standardization: Administer a single oral or intravenous dose of furosemide (e.g., 40 mg) to fasting subjects.

-

Causality: Fasting eliminates food-effect variables on gastrointestinal absorption, ensuring that variations in plasma concentration are directly attributable to systemic clearance mechanisms.

-

-

Serial Sampling: Collect blood and urine samples at predetermined intervals over 24 hours.

-

Causality: Simultaneous plasma and urine collection is mandatory to calculate renal clearance (

) and distinguish it from total systemic clearance.

-

-

Quantification via LC-MS/MS: Spike samples with deuterated furosemide (internal standard) prior to extraction.

-

Causality: The stable isotope internal standard corrects for matrix effects, ion suppression, and extraction losses during LC-MS/MS, ensuring absolute quantitative accuracy[8].

-

-

Pharmacokinetic Modeling: Calculate secretion clearance (

) by subtracting the filtration clearance (fraction unbound-

Causality: This mathematical isolation ensures that the final metric strictly reflects OAT1/3 transporter activity[6].

-

Clinical Implications: Inflammation and DDIs

The clearance of furosemide and the formation of FSMG are highly susceptible to physiological disruptions. For instance, acute inflammation (such as acute pyelonephritis) significantly downregulates the in vivo activity of both OAT1/3 and UGT1A9/1A1. Clinical studies have demonstrated a ~40% reduction in OAT-mediated secretion clearance and a ~54% reduction in FSMG formation clearance during active inflammation, likely driven by elevated plasma cytokines (e.g., IL-6, TNF-α)[6]. This necessitates careful therapeutic monitoring of OAT substrates during severe inflammatory states. Furthermore, the heavy reliance on UGT1A9 and OAT1/3 makes furosemide highly susceptible to drug-drug interactions with specific UGT inhibitors or OAT competitors like probenecid[4][8].

References

- clinPGx: Pharmacokinetics – clinpgx.org.

- In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway – PubMed.

- Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans – PubMed.

- Review on Furosemide – Research Journal of Pharmacology and Pharmacodynamics.

- Pharmacokinetics of furosemide in man after intravenous and oral administration. Application of moment analysis – uoa.gr.

- Lack of Modulation of In Vivo Activity of Organic Anion Transporters 1 and 3 in Pregnancy Using Furosemide as a Probe – PMC.

- Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms – PubMed.

- The Impact of Inflammation on the In Vivo Activity of the Renal Transporters OAT1/3 in Pregnant Women Diagnosed with Acute Pyelonephritis – ResearchGate.

- Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS – Ovid.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of Modulation of In Vivo Activity of Organic Anion Transporters 1 and 3 in Pregnancy Using Furosemide as a Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjppd.org [rjppd.org]

- 6. researchgate.net [researchgate.net]

- 7. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

Difference between furosemide acyl-glucuronide and ether glucuronide metabolites

Biochemical and Analytical Divergence: Furosemide Acyl-Glucuronide vs. Ether Glucuronide Metabolites

Executive Summary

Phase II drug metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) is traditionally viewed as a biological detoxification pathway. However, the exact functional group targeted for glucuronidation dictates the chemical stability, pharmacological activity, and toxicological profile of the resulting metabolite. This technical guide provides a rigorous comparative analysis between highly reactive acyl-glucuronides —using the loop diuretic furosemide as the primary model—and chemically inert ether glucuronides . Because furosemide lacks a functional aliphatic or phenolic hydroxyl group, it exclusively forms an acyl-glucuronide at its carboxylic acid moiety[1],[2]. Understanding the mechanistic divergence between these two metabolite classes is critical for drug development professionals, particularly regarding bioanalytical assay design, protein covalent binding, and drug-induced toxicity[3].

Structural Biochemistry and Reactivity Profiles

The Ester vs. Ether Linkage

Furosemide is metabolized predominantly in the kidneys and liver by UGT1A9 and UGT1A1 to form furosemide 1-O-acyl glucuronide [2]. This conjugation occurs via an ester linkage between the carboxylic acid of furosemide and the C1 anomeric hydroxyl of the glucuronic acid ring.

Conversely, ether glucuronides are formed via an ether linkage to aliphatic or phenolic hydroxyl groups (e.g., the phenolic site of mycophenolic acid[4]). While ether glucuronides are chemically stable and generally represent true detoxification products, acyl-glucuronides are electrophilic and inherently labile[3].

The Acyl Migration Phenomenon

At physiological pH (7.4) or under mildly alkaline conditions, the ester linkage of furosemide 1-O-acyl glucuronide undergoes a spontaneous, base-catalyzed intramolecular rearrangement known as acyl migration [5],[6].

-

Mechanistic Causality: Driven by the nucleophilic attack of adjacent hydroxyl groups on the electrophilic carbonyl carbon of the ester, the acyl group migrates from the 1-O position to the 2-O, 3-O, and 4-O hydroxyl groups of the glucuronic acid ring[6].

-

Ether glucuronides cannot undergo this reaction because the ether bond lacks the necessary electrophilic carbonyl center, rendering them permanently stable in systemic circulation.

Pharmacological and Toxicological Implications

The chemical instability of furosemide acyl-glucuronide yields profound in vivo consequences that ether glucuronides do not share.

Covalent Protein Binding & Toxicity Furosemide and its acyl-glucuronide bind extensively to human serum albumin (HSA)[7]. The acyl-glucuronide irreversibly modifies HSA through two distinct pathways:

-

Transacylation: Direct nucleophilic attack by protein amino groups (e.g., lysine residues) on the ester carbonyl, displacing the glucuronic acid moiety[6].

-

Glycation: The 2-, 3-, and 4-O isomers (formed via acyl migration) can undergo ring-opening to an aldehyde, which reacts with protein amines via Schiff base formation and subsequent Amadori rearrangement[6].

This covalent binding is strongly implicated in furosemide-induced phototoxic blisters and immune-mediated hypersensitivity reactions[7]. Ether glucuronides, lacking this electrophilic reactivity, do not form covalent protein adducts.

Biphasic Elimination Kinetics Furosemide acyl-glucuronide exhibits a unique biphasic elimination profile. While the initial elimination phase is rapid, enterohepatic cycling and subsequent hydrolysis of the acyl-glucuronide back to the parent drug result in a prolonged terminal phase[8],[9]. This slow elimination phase coincides with a pharmacodynamic rebound phase of urine retention[8].

Data Synthesis: Quantitative & Qualitative Comparison

The following table summarizes the critical physiochemical and pharmacokinetic differences between furosemide's acyl-glucuronide and the broader class of ether glucuronides.

| Parameter | Furosemide Acyl-Glucuronide | Typical Ether Glucuronides |

| Linkage Type | 1-O-Acyl (Ester) | O-Alkyl / O-Aryl (Ether) |

| Target Functional Group | Carboxylic Acid | Aliphatic / Phenolic Hydroxyl |

| Primary UGT Isoforms | UGT1A9, UGT1A1[2] | Varies (e.g., UGT1A6, UGT2B7) |

| Ex Vivo Stability (pH 7.4) | Highly Labile (Degrades in hours)[5] | Highly Stable |

| Acyl Migration Potential | Yes (Forms 2-, 3-, 4-O isomers)[6] | None |

| Protein Covalent Binding | Yes (Transacylation & Glycation)[7],[6] | None |

| Elimination t½ (Short Phase) | ~1.31 ± 0.60 h[9] | Rapid (Typically < 2 h) |

| Elimination t½ (Long Phase) | ~33.2 ± 28.0 h (Enterohepatic cycling)[9] | N/A (Monophasic elimination) |

| Required Analytical pH | Strictly Acidic (pH 4.0 - 5.0)[1],[10] | Neutral to slightly acidic |

Pathway Visualization

Furosemide acyl-glucuronide degradation, acyl migration, and protein covalent binding pathways.

Self-Validating Analytical Methodology

Quantifying furosemide and its acyl-glucuronide presents a severe bioanalytical challenge. If samples are handled using standard protocols suitable for stable ether glucuronides, the acyl-glucuronide will rapidly hydrolyze ex vivo, artificially inflating the concentration of the parent furosemide and leading to erroneous pharmacokinetic data[3].

Protocol: LC-MS/MS Quantification of Furosemide and its Acyl-Glucuronide

-

Rationale: To arrest acyl migration and hydrolysis, the biological matrix must be immediately acidified and maintained at sub-zero temperatures. The protocol below integrates a self-validating quality control (QC) step to guarantee data integrity.

Step 1: Sample Collection and Quenching Draw whole blood into pre-chilled K2EDTA tubes. Immediately add a predetermined volume of 0.5 M citric acid to drop the blood pH to 4.0–5.0[1],[10]. Centrifuge at 4°C for 10 minutes to separate plasma. Store immediately at -80°C.

Step 2: Acidified Extraction Transfer 50 µL of acidified plasma to a pre-chilled 96-well plate. Perform liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) using a weak anion exchange cartridge.

-

Causality Check: Do not use basic wash steps (e.g., ammonium hydroxide) under any circumstances, as alkaline conditions will instantly degrade the acyl-glucuronide[5].

Step 3: Chromatographic Separation Reconstitute the sample in a highly acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Utilize a gradient LC method maintaining a column compartment temperature of 4°C to 10°C to prevent on-column degradation[11].

Step 4: Self-Validating Quality Control (QC) System To ensure the integrity of the extraction and analytical run, a "Hydrolysis-Check QC" must be integrated into the workflow.

-

Spike blank plasma only with a high concentration of purified Furosemide 1-O-acyl glucuronide.

-

Process this QC alongside the unknown clinical samples.

-

Validation Criteria: Upon LC-MS/MS analysis, monitor the MRM transition for the parent furosemide in this specific QC. If parent furosemide is detected above the lower limit of quantification (LLOQ), it proves that ex vivo hydrolysis occurred during sample preparation. The entire analytical run must be rejected. This creates a closed-loop, self-validating system that guarantees the parent drug concentrations in patient samples are not artifactually inflated.

References

-

Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - researchgate.net - 1[1]

-

Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - nih.gov - 5[5]

-

Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans - sci-hub.box - 8[8]

-

Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man - ru.nl - 10[10]

-

Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS - ovid.com - 11[11]

-

M van den Biggelaar-Martea's research works - researchgate.net - 9[9]

-

Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications - researchgate.net - 3[3]

-

THREE IMPORTANT MYCOPHENOLIC ACID METABOLITES: EXPEDIENT CHEMICAL SYNTHESES - liverpool.ac.uk - 4[4]

-

Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin - nih.gov - 7[7]

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery - nih.gov - 6[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans / Journal of Pharmacy and Pharmacology, 1999 [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. ovid.com [ovid.com]

Methodological & Application

Application Note: Enzymatic Biosynthesis and Stabilization of Furosemide Acyl-Glucuronide

Executive Summary & Biological Context

Furosemide is a widely prescribed loop diuretic whose primary route of phase II metabolism is conjugation with glucuronic acid to form furosemide 1-O-acyl glucuronide ()[1]. Unlike stable phenolic or alcoholic glucuronides, acyl glucuronides possess inherent chemical reactivity. They are known to undergo spontaneous, pH-dependent acyl migration to form 2-, 3-, and 4-O-acyl isomers, which are resistant to enzymatic cleavage by β-glucuronidase[1]. Furthermore, these reactive intermediates can covalently bind to endogenous proteins, a mechanism frequently implicated in idiosyncratic drug-induced toxicity ()[2].

This application note details a self-validating, highly controlled protocol for the in vitro enzymatic synthesis of furosemide acyl-glucuronide using Human Liver Microsomes (HLMs).

Mechanistic Rationale & Experimental Causality

To ensure a self-validating system, each step of this protocol is engineered to address specific biochemical hurdles associated with acyl-glucuronide synthesis:

-

Microsomal Permeabilization (Alamethicin): UGT enzymes (specifically UGT1A1 and UGT1A9, which mediate furosemide glucuronidation[3]) are localized on the luminal membrane of the endoplasmic reticulum. Because the highly polar co-substrate, UDP-glucuronic acid (UDPGA), cannot passively diffuse across the microsomal membrane, the pore-forming peptide alamethicin is required to grant UDPGA access to the active site.

-

Divalent Cations (MgCl₂): Magnesium acts as an essential cofactor, neutralizing the negative charges on the UDP moiety and facilitating the nucleophilic attack by the furosemide carboxylic acid group.

-

Acidic Quenching (The Critical Step): Furosemide acyl-glucuronide degrades via first-order kinetics at pH > 6.0[1]. Terminating the reaction with standard neutral organic solvents will result in rapid degradation and isomerization. Therefore, the reaction must be quenched with an acidified solvent (e.g., cold acetonitrile containing 0.1% formic acid) to simultaneously precipitate microsomal proteins and lock the pH below 5.0, preserving the 1-O-acyl structural integrity.

Workflow and Pathway Visualizations

Furosemide glucuronidation pathway, pH-dependent acyl migration, and toxicity risks.

Step-by-step experimental workflow for the enzymatic synthesis of furosemide acyl-glucuronide.

Step-by-Step Protocol: Enzymatic Synthesis

Materials Required:

-

Pooled Human Liver Microsomes (HLMs, 20 mg/mL)

-

Furosemide (Substrate, 10 mM stock in DMSO)

-

UDP-glucuronic acid (UDPGA, 50 mM aqueous stock)

-

Alamethicin (5 mg/mL stock in ethanol)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂, 100 mM stock)

-

Quench Solution: 100% Acetonitrile containing 0.1% Formic Acid (chilled to -20°C)

Methodology:

-

Microsome Permeabilization: In a pre-chilled Eppendorf tube, combine 100 mM phosphate buffer (pH 7.4), 50 µg/mL alamethicin, and 1.0 mg/mL HLMs. Incubate on ice for 15 minutes.

-

Self-Validation Check: Failure to pre-incubate with alamethicin will result in a >80% reduction in

due to UDPGA exclusion from the ER lumen.

-

-

Master Mix Assembly: To the permeabilized microsomes, add MgCl₂ (final concentration 4 mM) and Furosemide (final concentration 500 µM). Ensure the final DMSO concentration remains <1% to prevent non-specific UGT inhibition.

-

Thermal Equilibration: Transfer the reaction mixture to a 37°C shaking water bath and incubate for exactly 3 minutes.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM. The total reaction volume should be 200 µL.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Acidic Termination (Critical): Stop the reaction by adding 200 µL of the ice-cold Quench Solution (Acetonitrile + 0.1% Formic Acid). Vortex immediately for 10 seconds.

-

Causality: The acid drops the pH, preventing the 1-O-acyl glucuronide from isomerizing into β-glucuronidase-resistant forms[1].

-

-

Protein Precipitation & Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

-

Supernatant Recovery: Carefully transfer the clear supernatant to an amber HPLC vial (furosemide is highly light-sensitive) for immediate LC-MS/MS analysis.

Quantitative Data Presentation: Kinetic Parameters

Species differences play a massive role in drug glucuronidation. In human liver microsomes, furosemide O-glucuronidation exhibits autoactivation (sigmoidal kinetics best fit to the Hill equation), whereas in mouse liver microsomes, it follows standard Michaelis-Menten kinetics with substrate inhibition ()[4],[5].

| Parameter | Human Liver Microsomes (HLM) | Wild-Type Mouse Microsomes | Humanized UGT1 Mice (hUGT1) |

| Kinetic Model | Hill Equation (Sigmoidal) | Michaelis-Menten (Substrate Inhibition) | Hill Equation (Sigmoidal) |

| S₅₀ / Kₘ (µM) | 681 ± 45 | 405 ± 32 | 715 ± 50 |

| Vₘₐₓ (pmol/min/mg) | 576 ± 20 | 998 ± 45 | 673 ± 30 |

| Hill Coefficient | 1.3 | N/A | 1.3 |

| CLₘₐₓ / CLᵢₙₜ (µL/min/mg) | 0.50 | 2.47 | 0.55 |

Table 1: Summary of kinetic parameters for furosemide acyl-glucuronidation across different species models[4],[5].

References

-

Title: Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Source: Drug Metabolism and Disposition URL: [Link]

-

Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

-

Title: Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Source: Drug Metabolism and Pharmacokinetics URL: [Link]

-

Title: Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice. Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Developmental Expression of Drug Transporters and UGTs. Source: Clinical Pharmacology & Therapeutics URL: [Link]

Sources

- 1. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice: Similarity with glucuronidation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Furosemide Metabolites

Introduction: Beyond Diuresis—Understanding the Metabolic Fate of Furosemide

Furosemide, a potent loop diuretic, has been a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension, for decades.[1][2] Its therapeutic action is primarily executed at the luminal surface of the ascending limb of the loop of Henle.[2] However, the journey of a drug through the body is far more complex than its primary mechanism of action. The process of drug metabolism is a critical determinant of a compound's overall pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[3][4] Understanding the biotransformation of a parent drug into its various metabolites is, therefore, a non-negotiable aspect of modern drug development and clinical pharmacology.

For furosemide, the principal metabolic pathway is Phase II glucuronidation, which forms an acyl glucuronide metabolite (furosemide-1-O-glucuronide).[1][5][6][7] This biotransformation is primarily catalyzed by the UGT1A9 and UGT1A1 enzymes.[6][8] Importantly, this glucuronide is not merely an inactive excretion product; it is an active metabolite that contributes to the overall diuretic effect.[1] Another reported but more controversial metabolite is 4-chloro-5-sulfamoyl-anthranilic acid (CSA), also known as saluamine.[2][9]

The analytical challenge lies in accurately detecting and quantifying these metabolites, particularly the potentially unstable acyl glucuronide, within complex biological matrices like plasma and urine. High-Resolution Mass Spectrometry (HRMS), coupled with liquid chromatography (LC), has emerged as the premier analytical tool for this task.[10] Modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide the exceptional mass accuracy and resolving power necessary to distinguish metabolites from endogenous interferences, determine their elemental compositions, and elucidate their structures through fragmentation analysis.[3][11][12][13]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical foundation and field-proven protocols for the robust analysis of furosemide metabolites using LC-HRMS.

Section 1: Theoretical Foundation

The Metabolic Pathway of Furosemide

The biotransformation of furosemide predominantly follows a Phase II conjugation pathway. The carboxylic acid group of furosemide is esterified with glucuronic acid, a process that, while typically increasing water solubility to facilitate excretion, results in a pharmacologically active metabolite in this case.

Caption: Metabolic pathway of Furosemide to its active acyl glucuronide metabolite.

Principles of LC-HRMS for Metabolite Identification

The power of HRMS in metabolite identification stems from two core capabilities:

-

High Mass Resolution: The ability to separate ions with very small differences in their mass-to-charge ratios (m/z). This is critical in biological matrices, where a drug metabolite may be isobaric (having the same nominal mass) with an endogenous compound. HRMS can resolve these into two distinct peaks, preventing false positives.[11]

-

High Mass Accuracy: The ability to measure the m/z of an ion to within a few parts-per-million (ppm) of its true theoretical mass. This accuracy is so high that it allows for the confident determination of a molecule's elemental composition, a crucial first step in identifying an unknown metabolite.[3]

A typical metabolite identification workflow involves three stages: data acquisition, data mining, and structure elucidation.[11] Modern HRMS instruments employ sophisticated data acquisition strategies like Data-Dependent Acquisition (DDA) , where the instrument performs a full scan to detect all ions and then automatically triggers MS/MS fragmentation scans on the most intense ions.[14] Alternatively, Data-Independent Acquisition (DIA) fragments all ions within a specified mass range, providing a comprehensive fragmentation map of the entire sample.[14][15]

Section 2: Experimental Design & Protocols

A self-validating protocol requires meticulous attention to each step, from sample handling to data acquisition. The following protocols are designed to be robust and reliable for the analysis of furosemide and its glucuronide metabolite in urine and plasma.

Overall Experimental Workflow

The entire process, from sample receipt to final metabolite identification, follows a structured path designed to ensure data integrity and reproducibility.

Caption: A comprehensive workflow for furosemide metabolite analysis.

Protocol 1: Sample Preparation

The choice of sample preparation technique is dictated by the biological matrix. The goal is to remove interfering substances like proteins and salts while efficiently recovering the analytes of interest.

2.2.1 Urine Sample Preparation (Direct Analysis)

Urine is a relatively clean matrix, often amenable to a simple "dilute-and-shoot" approach for direct metabolite analysis.

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 15 seconds to ensure homogeneity.

-

In a clean microcentrifuge tube, combine 50 µL of urine with 450 µL of an internal standard (IS) solution (e.g., 5 ng/mL Furosemide-d5 in 50:50 acetonitrile:water).[16]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Causality Note: This simple dilution minimizes sample manipulation, reducing the risk of analyte degradation (especially for the acyl glucuronide) and improving throughput. The acetonitrile serves to precipitate any minor proteins present.

2.2.2 Plasma Sample Preparation (Solid-Phase Extraction - SPE)

Plasma is a complex matrix requiring more extensive cleanup to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system. SPE provides superior cleanup compared to simple protein precipitation.[17]

-

Thaw frozen plasma samples at room temperature.

-

In a clean tube, add 100 µL of plasma and 100 µL of the IS solution (e.g., 5 ng/mL Furosemide-d5 in water).

-

Add 200 µL of 4% phosphoric acid in water to acidify the sample, which ensures furosemide (pKa ~3.9) is in its neutral form for better retention on the SPE sorbent.

-

Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 methanol:water to remove hydrophilic interferences.

-

Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid. The acid neutralizes the anion exchange sites, releasing the acidic furosemide and its metabolite.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

Protocol 2: LC-HRMS Method

The following parameters provide a robust starting point for the separation and detection of furosemide and its metabolites. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Instrument | UHPLC System | Provides high-resolution separation and narrow peaks, enhancing sensitivity. |

| Column | C18 or Biphenyl, <2 µm particle size (e.g., 100 x 2.1 mm) | C18 provides general-purpose hydrophobic retention. Biphenyl columns can offer enhanced retention and selectivity for aromatic compounds like furosemide through pi-pi interactions.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min | A generic gradient suitable for eluting the parent drug and its more polar metabolite. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity.[9] |

| Injection Volume | 5 µL | |

| High-Resolution Mass Spectrometry | ||

| Instrument | Orbitrap (e.g., Q Exactive) or Q-TOF Mass Spectrometer | Capable of providing high resolution (>60,000) and mass accuracy (<5 ppm).[12][18] |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Negative Mode | The carboxylic acid on furosemide is readily deprotonated, making negative mode highly sensitive.[16] |

| Full Scan (MS1) Range | m/z 100 - 750 | Covers the parent drug, the glucuronide metabolite, and potential fragments. |

| MS1 Resolution | 70,000 @ m/z 200 | Sufficient to resolve metabolites from most isobaric interferences. |

| Acquisition Mode | Data-Dependent MS/MS (dd-MS2) | Efficiently acquires high-quality fragmentation spectra for identification. |

| TopN | 5 | Selects the 5 most intense ions from the MS1 scan for fragmentation. |

| Collision Energy | Stepped Normalized Collision Energy (NCE) 20, 30, 40 | Using multiple collision energies ensures a wide range of fragments are generated for comprehensive structural analysis. |

Section 3: Data Analysis & Interpretation

Acquiring high-quality data is only half the battle. The subsequent data processing and interpretation are what transform raw signals into actionable scientific insights. Specialized software (e.g., from the instrument vendor or third-party packages) is essential for this workflow.

Data Analysis Workflow

The logical flow for mining HRMS data is designed to systematically and confidently identify drug-related material while minimizing false positives.

Caption: Logic diagram for processing HRMS data to identify metabolites.

Key Identification Steps

-

Feature Finding: The software first processes the raw data to find all ion signals (features) characterized by an accurate m/z, retention time, and intensity.

-

Background Subtraction: A crucial step is to compare the features found in the study samples (e.g., post-dose plasma) with those in control samples (pre-dose or blank matrix). Features present in the control samples are filtered out, significantly reducing the complexity of the dataset.[11]

-

Metabolite Searching:

-

Expected List: The most straightforward approach is to search for the exact masses of predicted metabolites. For furosemide, the main search would be for glucuronidation.

-

Neutral Loss Filtering: For Phase II metabolites like glucuronides, searching for a characteristic neutral loss of the conjugate moiety (176.0321 Da for glucuronic acid) in the MS/MS data is a highly specific method.[4]

-

-

Structure Elucidation and Confirmation: Once a candidate metabolite is detected, its identity must be confirmed. This is a multi-point check:

-

Accurate Mass: The measured mass should be within 5 ppm of the theoretical mass.

-

Retention Time: The metabolite should have a plausible retention time relative to the parent drug (glucuronides are typically more polar and elute earlier).

-

Fragmentation Pattern: The MS/MS spectrum must be consistent with the proposed structure. For furosemide glucuronide, a dominant product ion corresponding to the parent furosemide (m/z 329.0059) after the loss of the glucuronic acid is expected.

-

| Compound | Formula | Theoretical [M-H]⁻ (m/z) | Key Diagnostic Fragment |

| Furosemide | C₁₂H₁₁ClN₂O₅S | 329.0059 | m/z 284.9949 (-CO₂) |

| Furosemide Glucuronide | C₁₈H₁₉ClN₂O₁₁S | 505.0379 | m/z 329.0059 (Neutral Loss of 176.0321 Da) |

Conclusion & Future Perspectives

The combination of optimized sample preparation, high-performance liquid chromatography, and high-resolution mass spectrometry provides a powerful and reliable platform for the detailed analysis of furosemide metabolites. The protocols and workflows outlined in this document offer a robust framework for both qualitative identification and quantitative assessment in various biological matrices. By leveraging the high resolution and mass accuracy of modern MS instruments, researchers can confidently distinguish metabolites from endogenous background, determine elemental compositions, and use fragmentation data for definitive structural confirmation.[3][11] This level of analytical rigor is essential for advancing our understanding of drug disposition and ensuring the safety and efficacy of pharmaceuticals in development and clinical use. Future advancements will likely focus on integrating HRMS data with advanced computational tools and machine learning algorithms to further automate and accelerate the metabolite identification process, moving towards a more holistic and predictive understanding of drug metabolism.

References

-

Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. Available at: [Link]

-

Ma, S., & Chowdhury, S. K. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

-

Sleno, L. (2012). High-Resolution Mass Spectrometry in Metabolite Identification. In Metabolite Identification in Drug Discovery and Development. ResearchGate. Available at: [Link]

-

Patel, K., & Shah, S. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

-

SCIEX. Metabolite identification. SCIEX. Available at: [Link]

-

Castro-Perez, J., et al. (2009). Quantitative-qualitative data acquisition using a benchtop Orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Oh, S. W., & Han, S. Y. (2023). Furosemide. In StatPearls. StatPearls Publishing. Available at: [Link]

-

JAPI. (2024). Unique Pharmacological Properties and Safety Profiles of Loop Diuretics. The Journal of the Association of Physicians of India. Available at: [Link]

-

Jannetto, P. J., et al. (2020). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. Journal of Chromatography B. Available at: [Link]

-

LCGC International. (2025). Prioritizing Non-Target Screening in LC–HRMS Environmental Sample Analysis. LCGC International. Available at: [Link]

-

Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. ResearchGate. Available at: [Link]

-

Phenomenex. LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex. Available at: [Link]

-

Ponto, L. L. B., & Schoenwald, R. D. (1990). Furosemide (Frusemide). A Pharmacokinetic/Pharmacodynamic Review (Part I). ResearchGate. Available at: [Link]

-

de Santana, L. P., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. Available at: [Link]

-

Brater, D. C. (1991). Clinical pharmacology of loop diuretics. Drugs. Available at: [Link]

-

Castro-Perez, J., et al. (2009). Quantitative-qualitative data acquisition using a benchtop orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Brater, D. C. (1998). Clinical pharmacology of loop diuretics in health and disease. Seminars in Nephrology. Available at: [Link]

-

de Santana, L. P., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Li, H., et al. (2023). Assessment for the data processing performance of non-target screening analysis based on high-resolution mass spectrometry. Science of The Total Environment. Available at: [Link]

-

Selvita. (2020). LC/HRMS ORBITRAP Technique - Essential tool in drug development process. Selvita. Available at: [Link]

-

MDPI. (2022). Application of Non-Targeted Screening in Metabolites. Encyclopedia. Available at: [Link]

-

Gstöttner, C., et al. (2022). Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. MDPI. Available at: [Link]

-

Agilent Technologies. Bioanalytical Sample Preparation. Agilent Technologies. Available at: [Link]

-

Fisher, C. (2021). Non-Targeted Food Analysis: How HRMS and Advanced Data Processing Tools Address the Current Challenges. LCGC International. Available at: [Link]

-

Boccard, J., & Rudaz, S. (2018). Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. IntechOpen. Available at: [Link]

-

Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Available at: [Link]

-

Verdini, F., et al. (2018). Analytical procedures for the analysis of furosemide in biological samples. ResearchGate. Available at: [Link]

-

El-Gindy, A., et al. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Academia.edu. Available at: [Link]

-

Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Brazilian Journal of Biology. Available at: [Link]

-

Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

-

Mršnik, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. Available at: [Link]

-

Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Acheampong, A., et al. (2018). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Journal of Mass Spectrometry. Available at: [Link]

-

El-Gindy, A., et al. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Mršnik, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery. IntechOpen. Available at: [Link]

-

Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

- 1. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ijpras.com [ijpras.com]

- 5. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phenomenex.com [phenomenex.com]